molecular formula C6H8N2O3 B12928800 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3h)-one CAS No. 1850-97-1

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3h)-one

Cat. No.: B12928800
CAS No.: 1850-97-1
M. Wt: 156.14 g/mol
InChI Key: WSYBETKDEBLEHW-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one is a pyrimidine derivative with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyl group, a hydroxymethyl group, and a methyl group attached to the pyrimidine ring. Its chemical formula is C6H8N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methylpyrimidin-4(3H)-one
  • 4-Hydroxy-2-methylpyrimidin-5(3H)-one
  • 6-Hydroxy-2,4-dimethylpyrimidin-5(3H)-one

Uniqueness

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

1850-97-1

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-hydroxy-2-(hydroxymethyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2O3/c1-3-5(10)7-4(2-9)8-6(3)11/h9H,2H2,1H3,(H2,7,8,10,11)

InChI Key

WSYBETKDEBLEHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CO)O

Origin of Product

United States

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